molecular formula C16H13Br2NO2 B12912884 Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- CAS No. 827628-52-4

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-

Cat. No.: B12912884
CAS No.: 827628-52-4
M. Wt: 411.09 g/mol
InChI Key: WUGZIMYAWOZRQM-UHFFFAOYSA-N
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Description

5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydroisoxazole ring, a phenyl group, and a dibromophenoxy moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of 2,4-dibromophenol with an appropriate epoxide, followed by cyclization to form the dihydroisoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-((2,4-Dibromophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

827628-52-4

Molecular Formula

C16H13Br2NO2

Molecular Weight

411.09 g/mol

IUPAC Name

5-[(2,4-dibromophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13Br2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-8,13H,9-10H2

InChI Key

WUGZIMYAWOZRQM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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